molecular formula C61H93N5O13 B1245857 Sanglifehrin C

Sanglifehrin C

货号: B1245857
分子量: 1104.4 g/mol
InChI 键: GYXRDKLWEUPOMU-UQIUYKCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sanglifehrin C is a natural product found in Streptomyces with data available.

科学研究应用

Antiviral Activity

Sanglifehrin C has been investigated for its antiviral properties, particularly against HCV. Preclinical studies indicate that it inhibits the isomerase activity of cyclophilins and disrupts the interaction between CypA and HCV NS5A, which is crucial for viral replication. In vitro studies have shown that this compound is effective at low concentrations, with 50% effective concentrations (EC50) significantly lower than those observed for CsA .

Immunosuppression

The immunosuppressive effects of this compound are being explored as potential therapeutic interventions in organ transplantation and autoimmune diseases. Its ability to inhibit T cell proliferation without completely blocking T cell anergy makes it a promising candidate for minimizing transplant rejection while maintaining immune tolerance .

Antifibrotic Properties

Recent research highlights the antifibrotic potential of Sanglifehrin A, which may extend to its analogs, including this compound. Studies indicate that it targets cyclophilin B to inhibit collagen synthesis in fibrotic tissues, thereby mitigating conditions such as lung fibrosis . This mechanism could be leveraged for treating fibrotic diseases where excessive collagen deposition is a hallmark.

Comparative Data on Sanglifehrins

CompoundAffinity for CypAImmunosuppressive ActivityAntiviral Efficacy
Sanglifehrin A10-20 times greater than CsALower than CsAEffective against HCV
Sanglifehrin B10-20 times greater than CsALower than CsAEffective against HCV
This compoundComparable to CsAPotentially lower immunosuppressionUnder investigation
Sanglifehrin DComparable to CsALower than CsAUnder investigation

Study on Hepatitis C Treatment

In a study examining the effectiveness of various cyclophilin inhibitors, Sanglifehrins A-D were evaluated for their ability to disrupt the interaction between cyclophilins and HCV proteins. Results indicated that all sanglifehrins were more potent than CsA in inhibiting this interaction, with significant implications for developing new antiviral therapies .

Immunological Studies

Research demonstrated that while Sanglifehrin A effectively inhibits T cell activation, it does not prevent T cell anergy induced by T cell receptor engagement. This characteristic may allow for selective immunosuppression in transplant patients without compromising overall immune function .

Fibrosis Models

In vitro studies using human lung fibroblasts indicated that treatment with Sanglifehrin A led to reduced collagen secretion in models of idiopathic pulmonary fibrosis (IPF). These findings suggest potential therapeutic applications for this compound in managing fibrotic diseases .

属性

分子式

C61H93N5O13

分子量

1104.4 g/mol

IUPAC 名称

(3S,6S,9R,12S,14R,15S,16S,17E,19E,22S,25S)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone

InChI

InChI=1S/C61H93N5O13/c1-12-43-31-38(6)61(64-55(43)71)41(9)53(70)40(8)51(78-61)34-49(69)36(4)21-15-13-16-22-37(5)50-27-18-14-17-26-48(68)39(7)54-45(28-29-60(10,76-11)79-54)56(72)63-52(35(2)3)57(73)62-47(33-42-23-19-24-44(67)32-42)58(74)66-30-20-25-46(65-66)59(75)77-50/h13-14,16-19,22-24,26,32,35-36,38-41,43,45-54,65,67-70H,12,15,20-21,25,27-31,33-34H2,1-11H3,(H,62,73)(H,63,72)(H,64,71)/b16-13+,18-14+,26-17+,37-22+/t36-,38-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60-,61+/m0/s1

InChI 键

GYXRDKLWEUPOMU-UQIUYKCVSA-N

手性 SMILES

CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@@H]4[C@@H](CC[C@@](O4)(C)OC)C(=O)N[C@H](C(=O)N[C@H](C(=O)N5CCC[C@H](N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

规范 SMILES

CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C4C(CCC(O4)(C)OC)C(=O)NC(C(=O)NC(C(=O)N5CCCC(N5)C(=O)O3)CC6=CC(=CC=C6)O)C(C)C)C)O)O)C)O)C)NC1=O)C

同义词

sanglifehrin C

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sanglifehrin C
Reactant of Route 2
Sanglifehrin C
Reactant of Route 3
Sanglifehrin C
Reactant of Route 4
Sanglifehrin C
Reactant of Route 5
Sanglifehrin C
Reactant of Route 6
Sanglifehrin C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。